2-(Chloromethyl)-3-nitropyridine is a heterocyclic organic compound characterized by a pyridine ring with chloromethyl and nitro substituents. This compound is notable for its diverse applications in organic synthesis, pharmaceuticals, and materials science. The molecular formula for 2-(Chloromethyl)-3-nitropyridine is with a molecular weight of approximately 172.57 g/mol .
The synthesis of 2-(Chloromethyl)-3-nitropyridine typically involves several steps:
The molecular structure of 2-(Chloromethyl)-3-nitropyridine features a six-membered aromatic ring with the following attributes:
InChI=1S/C6H6ClN2O2/c7-5-4(8(9)10)2-1-3-6(5)11/h1-3H,4H2JGITUYGRSZWVLB-UHFFFAOYSA-NClCc1c[nH]c(=O)[N+](=O)c1This structure indicates the presence of both electron-withdrawing (nitro) and electron-donating (chloromethyl) groups, which can significantly influence its reactivity and interactions with biological systems .
2-(Chloromethyl)-3-nitropyridine participates in various chemical reactions:
These reactions highlight its versatility as an intermediate in organic synthesis.
The mechanism of action for 2-(Chloromethyl)-3-nitropyridine largely depends on its application:
Key physical properties of 2-(Chloromethyl)-3-nitropyridine include:
Chemical properties include its reactivity towards nucleophiles due to the electrophilic nature of the chloromethyl group and the potential for reduction of the nitro group under appropriate conditions .
2-(Chloromethyl)-3-nitropyridine has several applications in scientific research:
These applications underscore the significance of 2-(Chloromethyl)-3-nitropyridine in various fields of chemistry and material science.
CAS No.: 7446-27-7
CAS No.: 35523-89-8
CAS No.:
CAS No.: 19449-30-0
CAS No.: 39202-17-0
CAS No.: 42201-43-4